molecular formula C20H21NO8 B2373707 [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-89-1

[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate

Cat. No.: B2373707
CAS No.: 386262-89-1
M. Wt: 403.387
InChI Key: RDUOXPMHOKVUOE-UHFFFAOYSA-N
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Description

[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is a complex organic compound that features a benzodioxole ring and a trimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate typically involves multiple steps. One common route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydridoaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets. It may act by modulating enzyme activity or binding to specific receptors. For instance, compounds with similar structures have been shown to inhibit enzymes like cyclooxygenase (COX), leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate apart is its unique combination of the benzodioxole and trimethoxybenzoate moieties, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO8/c1-24-16-7-13(8-17(25-2)19(16)26-3)20(23)27-10-18(22)21-9-12-4-5-14-15(6-12)29-11-28-14/h4-8H,9-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUOXPMHOKVUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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